molecular formula C6H10 B3029634 1,4-Hexadiene CAS No. 7319-00-8

1,4-Hexadiene

Cat. No. B3029634
CAS RN: 7319-00-8
M. Wt: 82.14 g/mol
InChI Key: PRBHEGAFLDMLAL-GQCTYLIASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Hexadiene is a diene with significant industrial relevance, particularly in the production of functionalizable polymers. It is a key monomer in the synthesis of ethylene-propylene-diene-monomer (EPDM) terpolymers, which are widely used in the automotive and construction industries due to their excellent weatherability and resistance to both heat and oxidation .

Synthesis Analysis

The synthesis of trans-1,4-hexadiene has been explored through the codimerization of 1,3-butadiene and ethylene. This process has been studied since the 1960s, utilizing various transition metals as catalysts, including rhodium, nickel, cobalt, and ruthenium. However, rhodium catalysts have been identified as the most effective for producing the desired trans-1,4-hexadiene, albeit with historically low reaction rates. A novel approach using a rhodium catalyst combined with a polyethylene glycol 1000 (PEG1000)–water solvent system has shown promising results, achieving a high yield of trans-1,4-hexadiene with a 58% total conversion of ethylene and a 71% selectivity for 1,4-hexadiene .

Molecular Structure Analysis

The molecular structure of 1,4-hexadiene derivatives has been extensively studied. For instance, the structure of 4-methyl-1-pentene copolymers with 1,5-hexadiene has been analyzed using 13C nuclear magnetic resonance spectroscopy and X-ray diffraction methods. These studies have revealed that the introduction of a rigid cyclic unit into the copolymer significantly alters its structure and properties, leading to the formation of ordered molecular aggregates in the amorphous state .

Chemical Reactions Analysis

1,4-Hexadiene undergoes various chemical reactions, including metathesis, polymerization, and thermal rearrangements. The metathesis of 1,4-hexadiene over a CsNO3-Re2O7-Al2O3 catalyst in the liquid phase has been shown to be an effective method for synthesizing 1,4-cyclohexadiene (1,4-CHD), with a yield of 50% per pass under mild conditions . Additionally, the thermal rearrangements of 1,2-poly(cis-1,4-hexadiene) and 1,2-poly(trans-1,4-hexadiene) have been studied, revealing a predominant 1,8-diene structure and a tendency to cyclize mainly through (2 + 2) thermal cycloaddition of double bonds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,4-hexadiene and its polymers have been characterized through various analytical techniques. For example, the crystal structure of isotactic cis-1,4-poly(1,3-hexadiene) was determined using X-ray diffraction analysis and molecular mechanics, revealing an s(2/1) helical polymer chain conformation . The homopolymerization of 1,4-hexadienes with different catalysts has been investigated, showing that the microstructure of the resulting polymers can be complex and is influenced by the monomer structure and polymerization conditions .

Scientific Research Applications

Production of Functional Polymers

1,4-Hexadiene plays a crucial role in producing functional polymers. Its use in preparing ethylene-propylene-diene-monomer (EPDM) terpolymers is significant. The synthesis of trans-1,4-hexadiene via the codimerization of 1,3-butadiene and ethylene using rhodium as a catalyst has shown promising results. In a study by Behr & Miao (2005), a new combination of a rhodium catalyst with a polyethylene glycol 1000-water solvent system was found effective, achieving high conversion rates and selectivity for 1,4-hexadiene (Behr & Miao, 2005).

Biodiesel Fuel Surrogacy

Bai, Wang, and Wang (2021) developed a skeletal mechanism consisting of 1,4-hexadiene for representing biodiesel fuel from various sources. This study demonstrated the potential of 1,4-hexadiene in adjusting the degree of unsaturation in biodiesel surrogate fuels, providing a comprehensive model for biodiesel combustion simulation (Bai, Wang, & Wang, 2021).

Electron-Promoted Cope Cyclization

Chacko & Wenthold (2007) investigated the electron-promoted Cope cyclization of 1,5-hexadiene radical anions. This study provided insights into the electronic properties of hexadienes and their reactivity, crucial for understanding cyclization processes in organic chemistry (Chacko & Wenthold, 2007).

Photoisomerization Studies

Research by Squillacote, Wang, and Chen (2004) on trans,trans-1-Fluoro-2,4-hexadiene explored the excited potential energy surfaces of acyclic 1,3-dienes. Their findings on the regioselectivity of double-bond photoisomerization enhance our understanding of photochemical reactions involving dienes (Squillacote, Wang, & Chen, 2004).

Catalytic Studies

Rodriguez et al. (2001) explored the catalytic reactions involving 2,4-hexadiene on Pt black samples, providing valuable insights into the mechanisms of geometric isomerization and aromatization in catalytic processes (Rodriguez et al., 2001).

Polymer Synthesis

Hustad & Coates (2002) reported the polymerization of 1,5-hexadiene with a titanium catalyst system, contributing to the synthesis of functional propylene copolymers and block copolymers. This study highlights the versatility of 1,5-hexadiene in polymer synthesis (Hustad & Coates, 2002).

Safety And Hazards

1,4-Hexadiene is considered hazardous. It is a highly flammable liquid and vapor. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid inhalation of vapor or mist, and keep away from sources of ignition .

properties

IUPAC Name

(4E)-hexa-1,4-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10/c1-3-5-6-4-2/h3-4,6H,1,5H2,2H3/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRBHEGAFLDMLAL-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50859500
Record name Hexa-1,4-diene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50859500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

82.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless liquid; [HSDB]
Record name 1,4-Hexadiene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/7914
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

65 °C @ 760 mm Hg
Record name 1,4-HEXADIENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5708
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Flash Point

-21 °C, -6 °F (-21 °C) (CLOSED CUP)
Record name 1,4-Hexadiene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/7914
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 1,4-HEXADIENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5708
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

Insol in water; sol in ether, ethanol, and benzene
Record name 1,4-HEXADIENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5708
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

0.7000 @ 20 °C/4 °C
Record name 1,4-HEXADIENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5708
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Density

2.8 (AIR= 1)
Record name 1,4-HEXADIENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5708
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

172.0 [mmHg], 172.6 mm Hg @ 25 °C
Record name 1,4-Hexadiene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/7914
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 1,4-HEXADIENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5708
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

1,4-Hexadiene

Color/Form

Colorless liquid

CAS RN

592-45-0, 7319-00-8, 7318-67-4
Record name 1,4-Hexadiene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000592450
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Hexadiene, (4E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007319008
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC157585
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157585
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,4-Hexadiene
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Hexa-1,4-diene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50859500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis,trans-hexa-1,4-diene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.871
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,4-Hexadiene, (4E)-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,4-HEXADIENE, (4E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17304456C6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 1,4-HEXADIENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5708
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4-Hexadiene
Reactant of Route 2
1,4-Hexadiene
Reactant of Route 3
1,4-Hexadiene
Reactant of Route 4
1,4-Hexadiene
Reactant of Route 5
1,4-Hexadiene
Reactant of Route 6
1,4-Hexadiene

Citations

For This Compound
2,440
Citations
S Sharma, MR Harper, WH Green - Combustion and flame, 2010 - Elsevier
In this work, we have developed a detailed chemical kinetic model and reacting flow simulation for the hexadiene-doped 2-d methane diffusion flames studied experimentally by …
Number of citations: 58 www.sciencedirect.com
R Cramer - Journal of the American Chemical Society, 1967 - ACS Publications
The rhodium-catalyzed reaction of ethylene-butadiene mixtures yields hexadienes almost exclusively rather than a dimer of either olefin. This selectivity appears to be the consequence …
Number of citations: 84 pubs.acs.org
M Iwamoto, K Tani, H Igaki… - The Journal of Organic …, 1967 - ACS Publications
We have found that the catalystconsisting of cobaltous chloride-1, 2-bis (diphenylphosphino) ethane com-plex and triethylaluminum was very effective for a selective synthesis of 1, 4-…
Number of citations: 19 pubs.acs.org
Z Yu, M Marques, MD Rausch… - Journal of Polymer …, 1995 - Wiley Online Library
Ethylene (E), propylene (P), and 1,4‐hexadiene (HD) were terpolymerized with rac‐1,2‐ethylenebis (1‐η 5 ‐indenyl) zirconium(IV) dichloride and methylaluminoxane (Et[Ind] 2 ZrCl 2 /…
Number of citations: 51 onlinelibrary.wiley.com
A Behr, Q Miao - Green Chemistry, 2005 - pubs.rsc.org
trans-1,4-Hexadiene is of great importance in the production of functionalizable polymers and is employed in preparing ethylene-propylene-diene-monomer (EPDM) terpolymers. …
Number of citations: 20 pubs.rsc.org
TC Chung, HL Lu, CL Li - Macromolecules, 1994 - ACS Publications
This paper describes the synthesis of poly (ethylene-co-1, 4-hexadiene) copolymers, which are useful intermediates for the preparation of functionalized linear low-density polyethylene (…
Number of citations: 120 pubs.acs.org
S Kanemasa, H Sakoh, E Wada… - Bulletin of the Chemical …, 1986 - journal.csj.jp
A cross-conjugated triene, trans-3-methylene-1,4-hexadiene, is accessible from the Grignard reagent of chloroprene and methyloxirane via 1-methyl-3-methylene-4-pentenyl tosylate. …
Number of citations: 38 www.journal.csj.jp
T KAWAI, H GOTO, Y YAMAZAKI - Journal of The Japan Petroleum …, 1986 - jstage.jst.go.jp
Many kinds of homogeneous and heterogeneous catalysts containing a compound of tungsten, molybdenum, or rhenium are known to be effective for olefin metathesis. Among a …
Number of citations: 11 www.jstage.jst.go.jp
ACL Su, JW Collette - Journal of Organometallic Chemistry, 1975 - Elsevier
Two types of donor ligands are differentiated in their effect on the rhodium-catalyzed codimerization of ethylene and butadiene to form trans-1,4-hexadiene. Weak oxygen donors, with …
Number of citations: 11 www.sciencedirect.com
PA Pinke, RD Stauffer, RG Miller - Journal of the American …, 1974 - ACS Publications
trans-and m-2-methylvinylcyclopropanes were skeletally isomerized by catalysts derived from trans-dichlorobis (tri-7z-butylphosphine) nickel (II) and diisobutylaluminum chloride and …
Number of citations: 50 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.